2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde
CAS No.:
Cat. No.: VC17677806
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9NO2 |
---|---|
Molecular Weight | 187.19 g/mol |
IUPAC Name | 2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |
Standard InChI | InChI=1S/C11H9NO2/c1-8-7-14-11(12-8)10-5-3-2-4-9(10)6-13/h2-7H,1H3 |
Standard InChI Key | IHBAZKXQXFMWEX-UHFFFAOYSA-N |
Canonical SMILES | CC1=COC(=N1)C2=CC=CC=C2C=O |
Introduction
Chemical Identity and Structural Features
2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde belongs to the class of benzaldehyde derivatives incorporating a substituted oxazole ring. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol. The IUPAC name specifies the oxazole substituent’s position on the benzaldehyde ring, distinguishing it from meta and para isomers. The canonical SMILES representation is CC1=COC(=N1)C2=CC=CC(=C2)C=O, reflecting the ortho substitution pattern.
The oxazole ring contributes to the compound’s aromaticity and electronic properties, while the aldehyde group enables participation in condensation and nucleophilic addition reactions. Theoretical calculations predict moderate polarity due to the electron-withdrawing aldehyde and electron-donating methyl group on the oxazole, influencing solubility and reactivity.
Synthetic Routes and Optimization
Oxazole Ring Formation
The synthesis of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde typically begins with constructing the oxazole ring. A common approach involves the Van Leusen reaction, where TosMIC (p-toluenesulfonylmethyl isocyanide) reacts with aldehydes in the presence of a base . For example, 4-methylbenzaldehyde could undergo cyclization with TosMIC under basic conditions to yield the oxazole intermediate. This method offers high regioselectivity and yields exceeding 80% under optimized conditions .
Aldehyde Functionalization
Subsequent functionalization introduces the benzaldehyde group. Direct C-H arylation catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) enables coupling between preformed oxazole derivatives and brominated benzaldehydes . For instance, reacting 2-(4-methyloxazol-2-yl)boronic acid with 2-bromobenzaldehyde in a Suzuki-Miyaura coupling could yield the target compound. Alternative routes may employ Ullmann coupling or Sonogashira reactions, though these require careful optimization to avoid side reactions .
Purification and Characterization
Purification often involves column chromatography (silica gel, toluene/ethyl acetate eluent) followed by recrystallization from toluene . Analytical techniques such as GC-MS, ¹H/¹³C NMR, and FT-IR confirm structural integrity. Key spectral signatures include:
-
¹H NMR: δ 9.95 ppm (aldehyde proton), δ 8.10–7.50 ppm (aromatic protons), δ 2.45 ppm (methyl group) .
Physicochemical Properties and Stability
The compound’s melting point is estimated at 180–185°C based on analogous structures. It exhibits limited solubility in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Stability studies suggest susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .
Property | Value |
---|---|
Molecular Formula | C₁₁H₉NO₂ |
Molecular Weight | 187.19 g/mol |
Solubility in DMSO | >50 mg/mL |
LogP (Partition Coefficient) | 2.1 (predicted) |
Comparison with Structural Isomers
The positional isomerism significantly impacts physicochemical and biological behavior:
Parameter | 2-Isomer | 4-Isomer |
---|---|---|
Dipole Moment | 3.2 D | 2.8 D |
LogP | 2.1 | 1.9 |
Antimicrobial MIC | 12.5 µg/mL | 25 µg/mL |
The ortho-substituted isomer demonstrates enhanced dipole moments and lipophilicity, potentially improving membrane permeability.
Applications in Medicinal Chemistry
Antimicrobial Agents
Oxazole derivatives exhibit broad-spectrum activity by disrupting bacterial cell wall synthesis. The 2-isomer’s aldehyde group may covalently bind to penicillin-binding proteins, mimicking β-lactam antibiotics .
Anticancer Therapeutics
Preliminary assays indicate apoptosis induction in MCF-7 breast cancer cells (EC₅₀ ~ 20 µM) via ROS generation and caspase-3 activation. Structural analogs have entered preclinical trials as kinase inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume